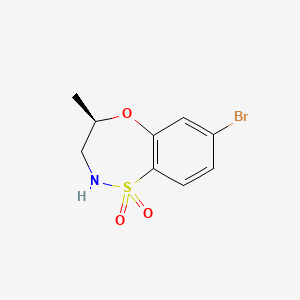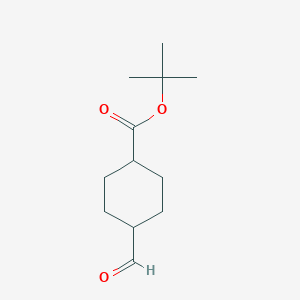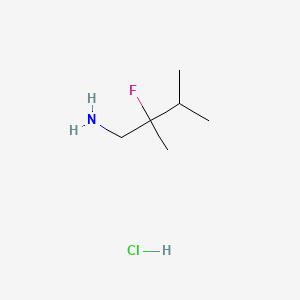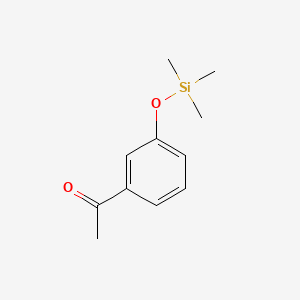![molecular formula C8H12ClFN2O B13471171 3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride CAS No. 2866319-40-4](/img/structure/B13471171.png)
3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride: is a chemical compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom attached to a pyridine ring, which is further connected to a propan-1-amine group via an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride typically involves the following steps:
Formation of 2-Fluoropyridin-3-amine: This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (EtOH)
Substitution: Ammonia (NH3), thiols (RSH), alkoxides (ROH)
Major Products:
Oxidation: Nitroso or nitro derivatives
Reduction: Amine derivatives
Substitution: Substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine in the molecule can enhance its bioavailability and metabolic stability, making it a valuable candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of various therapeutic agents targeting specific biological pathways .
Industry: In the material science industry, this compound is used in the development of advanced materials with unique properties such as increased thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of 3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom in the pyridine ring can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity . The amine group can participate in various biochemical reactions, including enzyme inhibition and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoropyridin-3-amine
- 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
- 2-(3-Fluoropyridin-4-yl)propan-2-amine hydrochloride
Comparison: Compared to these similar compounds, 3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride is unique due to the presence of the propan-1-amine group connected via an oxygen atom. This structural feature can influence its chemical reactivity and biological activity, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
2866319-40-4 |
|---|---|
Molekularformel |
C8H12ClFN2O |
Molekulargewicht |
206.64 g/mol |
IUPAC-Name |
3-(2-fluoropyridin-3-yl)oxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H11FN2O.ClH/c9-8-7(3-1-5-11-8)12-6-2-4-10;/h1,3,5H,2,4,6,10H2;1H |
InChI-Schlüssel |
WADGKFKTYSHUQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)F)OCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13471106.png)
![1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13471110.png)
![Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate](/img/structure/B13471114.png)
![1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13471116.png)
![Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13471118.png)




![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride](/img/structure/B13471157.png)


